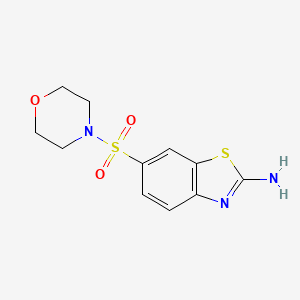

6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a derivative of benzothiazole, which is a heterocyclic compound . It also contains a morpholinylsulfonyl group, which is found in various organic compounds .

Synthesis Analysis

A strategy was proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides, as well as previously unknown 2-thiocarbamoylacetimidamides . Their reactions with arylsulfonyl azides were studied .Chemical Reactions Analysis

In the case of reactions between dimorpholine derivatives of 2-thiocarbamoylacetimidamides and arylsulfonyl azides, diazo transfer did not occur . Instead, a new process was observed, producing the target molecules in one synthetic step via the formation of triazene intermediate and the elimination of ammonia .Applications De Recherche Scientifique

Synthesis and In-Vitro Cytotoxic Activity

6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-amine derivatives have been synthesized and studied for their potential in cancer therapy. Notable research includes the synthesis of various novel 4-(N-Substituted Benzothiazolyl) Amino-7-Methoxy-6-(3-Morpholinopropoxy) Quinazoline Derivatives. These compounds exhibited promising In-Vitro Cytotoxic Activity, marking them as potential anticancer agents (Dave, Gopkumar, Arvind, & Sridevi, 2012).

Anticancer Activities and Biological Screening

Further studies have revealed the significance of these derivatives in anticancer activities. For example, 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives showed interesting anticancer activities upon biological screening, highlighting their potential as therapeutic agents (Nowak et al., 2014).

Antimicrobial and Antiurease Activities

Antimicrobial and Anthelmintic Activities

Synthesized compounds of this class have shown moderate to excellent antimicrobial activity against various bacteria and pathogenic fungal strains. Furthermore, good anthelmintic activity was observed, indicating the broad spectrum of biological activities these compounds possess (Amnerkar, Bhongade, & Bhusari, 2015).

Antiurease and Antimicrobial Properties

Some newly synthesized morpholine derivatives containing an azole nucleus exhibited antimicrobial and antiurease activities, showcasing their potential in addressing microbial resistance and infections (Bektaş et al., 2012).

Structural Analysis and Synthesis Techniques

Structural Analysis of Mannich Base

Research into the structural and spectral analysis of a Mannich Base derivative provided insights into the conformation and hydrogen bonding interactions of these compounds, aiding in the understanding of their chemical properties and potential applications in various fields (Franklin et al., 2011).

Novel Synthesis Approaches

Innovative approaches in the synthesis of benzothiazoles have been explored, including the use of this compound as a building block for Julia olefination, demonstrating its versatility in organic synthesis (Ghosh et al., 2009).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with proteins such asSerine/threonine-protein kinase Chk1 and Cathepsin F . These proteins play crucial roles in cell cycle regulation and protein degradation, respectively.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets throughhydrogen bonding and hydrophobic interactions , leading to changes in the target’s function .

Propriétés

IUPAC Name |

6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S2/c12-11-13-9-2-1-8(7-10(9)18-11)19(15,16)14-3-5-17-6-4-14/h1-2,7H,3-6H2,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDGFRLFJHKCDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-cyano-N-(2,5-dimethylphenyl)-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2393754.png)

![3-[3-(2,4-dimethylphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanenitrile](/img/structure/B2393759.png)

![1-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2393762.png)

![methyl 2-[[(E)-2-cyano-3-[3-ethoxy-4-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2393768.png)

![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2393769.png)

![N'-(1,3-Benzodioxol-5-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2393772.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2393773.png)

![2-[[3-[(E)-2-Cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B2393774.png)